

The ABTS Assay for Total Antioxidant Capacity: A Technical Guide

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Compound of Interest

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An in-depth guide for researchers, scientists, and drug development professionals on the principles, application, and data interpretation of the **ABTS** assay for measuring total antioxidant capacity.

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (**ABTS**) assay is a widely adopted spectrophotometric method for determining the total antioxidant capacity of various substances. This assay is particularly valuable in the fields of food science, natural product research, and drug discovery for screening and characterizing the antioxidant potential of chemical compounds, extracts, and biological fluids. Its versatility in being applicable to both hydrophilic and lipophilic antioxidants makes it a popular choice in many research laboratories.

This technical guide provides a comprehensive overview of the **ABTS** assay, including its underlying chemical principles, detailed experimental protocols, data analysis procedures, and a critical evaluation of its advantages and limitations.

Core Principles of the ABTS Assay

The **ABTS** assay is based on the ability of antioxidants to scavenge the stable **ABTS** radical cation (**ABTS•+**). The core of the assay involves two key chemical reactions:

- **Generation of the ABTS Radical Cation (ABTS•+):** **ABTS** is oxidized by a strong oxidizing agent, most commonly potassium persulfate ($K_2S_2O_8$), to produce the relatively stable, blue-

green **ABTS** radical cation. This radical has characteristic absorption maxima at several wavelengths, with 734 nm being the most frequently used for quantification due to minimal interference from other sample components.[1][2]

- Scavenging of the **ABTS** Radical Cation by Antioxidants: When an antioxidant is introduced into the solution containing the **ABTS**^{•+}, it donates a hydrogen atom or an electron to the radical, thereby neutralizing it. This reduction of the **ABTS**^{•+} back to its colorless form leads to a decrease in the absorbance of the solution. The degree of decolorization is directly proportional to the concentration and potency of the antioxidants present in the sample.[3]

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve, and the antioxidant capacity of the sample is then expressed in terms of Trolox equivalents.[4]

Experimental Protocols

This section provides a detailed methodology for performing the **ABTS** assay.

Reagent Preparation

- 7 mM **ABTS** Stock Solution: Dissolve 38.4 mg of **ABTS** in 10 mL of deionized water.
- 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- **ABTS**^{•+} Working Solution: Mix the 7 mM **ABTS** stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the **ABTS** radical cation.
- Adjusted **ABTS**^{•+} Solution: On the day of the experiment, dilute the **ABTS**^{•+} working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
- Trolox Stock Solution (1 mM): Dissolve 25.0 mg of Trolox in 100 mL of ethanol.

- Trolox Standard Solutions: Prepare a series of dilutions from the Trolox stock solution to create a standard curve. Typical concentrations range from 0 to 200 μM .

Assay Procedure

- Pipette 20 μL of the sample or Trolox standard into a 96-well microplate.
- Add 200 μL of the adjusted **ABTS** \bullet^+ solution to each well.
- Incubate the plate at room temperature for a specific period (typically 6 minutes, but can be optimized).
- Measure the absorbance of each well at 734 nm using a microplate reader.
- A blank reading should be taken with the solvent used for the samples.

Data Presentation and Analysis

Calculation of Percentage Inhibition

The antioxidant activity is often first expressed as the percentage of **ABTS** \bullet^+ radical scavenging activity using the following formula:

$$\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$$

Where:

- Abs_control is the absorbance of the **ABTS** \bullet^+ solution without the sample.
- Abs_sample is the absorbance of the **ABTS** \bullet^+ solution with the sample.

Trolox Standard Curve and TEAC Calculation

- Plot the Standard Curve: Create a graph by plotting the percentage of inhibition for each Trolox standard concentration against its corresponding concentration.
- Determine the Linear Regression Equation: Obtain the equation of the line ($y = mx + c$) from the standard curve, where 'y' is the percentage of inhibition, 'x' is the Trolox concentration, 'm' is the slope, and 'c' is the y-intercept.

- Calculate the TEAC Value: Using the percentage of inhibition obtained for your sample, calculate the corresponding Trolox equivalent concentration ('x') from the linear regression equation. The TEAC value is typically expressed as μM of Trolox equivalents per gram or milliliter of the sample.^{[5][6]}

Example Calculation: If the linear regression equation from the Trolox standard curve is $y = 0.45x + 5$ and a sample gives a % inhibition of 50%, then: $50 = 0.45x + 5$ $x = (50 - 5) / 0.45$ $x = 100$ μM Trolox Equivalent

Comparative TEAC Values of Common Antioxidants

The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidant compounds as determined by the **ABTS** assay. These values can serve as a reference for comparing the antioxidant potential of test samples.

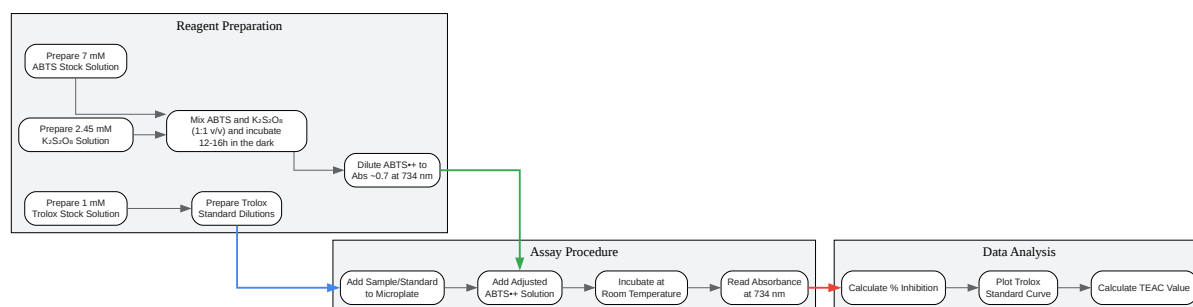
Antioxidant Compound	TEAC Value (mM Trolox Equivalents)
Ascorbic Acid (Vitamin C)	1.05
Gallic Acid	3.50
Quercetin	4.70
Catechin	2.40
Epicatechin	2.60
Rutin	2.10

Note: TEAC values can vary slightly depending on the specific reaction conditions (e.g., solvent, pH, reaction time). The values presented here are representative and sourced from scientific literature.^[7]

Experimental Workflow and Signaling Pathway Visualization

ABTS Assay Experimental Workflow

The following diagram illustrates the key steps involved in performing the **ABTS** assay, from reagent preparation to data analysis.

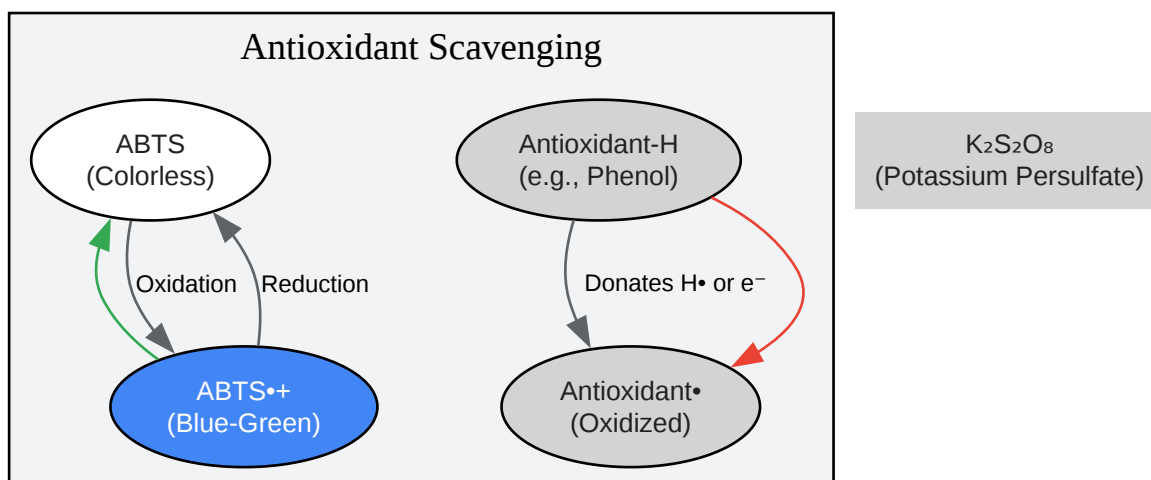


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Caption: A flowchart illustrating the major steps of the **ABTS** total antioxidant capacity assay.

Chemical Reaction Pathway

The following diagram depicts the chemical transformation of **ABTS** to its radical cation and its subsequent reduction by an antioxidant.



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Caption: The chemical pathway of **ABTS** radical formation and its subsequent neutralization by an antioxidant.

Advantages and Disadvantages of the ABTS Assay

Advantages

- **Broad Applicability:** The **ABTS** radical is soluble in both aqueous and organic solvents, allowing for the determination of antioxidant capacity in both hydrophilic and lipophilic samples.[8]
- **High Sensitivity and Reproducibility:** The assay is known for its sensitivity and provides reproducible results when performed under controlled conditions.[8]
- **Stability of the Radical:** The pre-generated **ABTS** radical cation is stable for an extended period, allowing for flexibility in the timing of the assay.
- **Simple and Rapid:** The procedure is relatively straightforward and can be adapted for high-throughput screening using microplates.[3]
- **Wide pH Range:** The **ABTS** radical is stable over a wide pH range, making it suitable for studying the effect of pH on antioxidant activity.

Disadvantages and Limitations

- **Artificial Radical:** The **ABTS** radical cation is not a naturally occurring radical, which raises questions about its biological relevance.[8]
- **Slow Radical Generation:** The generation of the **ABTS** radical cation through reaction with potassium persulfate is a slow process, typically requiring an overnight incubation.[8]
- **Interference:** The assay can be susceptible to interference from compounds that absorb at or near 734 nm. Colored compounds in the sample can also interfere with the absorbance reading.[1]
- **Reaction Kinetics:** The reaction kinetics between the **ABTS** radical and different antioxidants can vary, with some reactions being slow to reach completion. This can lead to an underestimation of the antioxidant capacity if a fixed time point is used for measurement.[9]
- **Steric Hindrance:** The accessibility of the radical site on the **ABTS** molecule can be a limiting factor for larger antioxidant molecules.

Conclusion

The **ABTS** assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples. Its simplicity, sensitivity, and applicability to both hydrophilic and lipophilic compounds have made it a staple in antioxidant research. However, researchers and drug development professionals should be mindful of its limitations, particularly the artificial nature of the radical and the potential for interferences. By understanding the core principles, adhering to detailed protocols, and performing careful data analysis, the **ABTS** assay can provide valuable insights into the antioxidant potential of novel compounds and complex mixtures.

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